molecular formula C23H28FN3O5S B2587713 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 898449-99-5

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2587713
CAS No.: 898449-99-5
M. Wt: 477.55
InChI Key: PDEZFQFIOFYITG-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a 4-fluorophenylsulfonyl-piperidine moiety linked via an ethyl chain to an oxalamide core, with a 4-methoxybenzyl group at the N2 position. The sulfonyl group may enhance target binding affinity or metabolic stability, as seen in antiviral and enzyme-modulating compounds , while the 4-methoxybenzyl group is common in flavoring agents and antimicrobial derivatives .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-32-20-9-5-17(6-10-20)16-26-23(29)22(28)25-14-13-19-4-2-3-15-27(19)33(30,31)21-11-7-18(24)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEZFQFIOFYITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H27F2N3O4S
  • Molecular Weight : 479.54 g/mol
  • Functional Groups : It contains a piperidine moiety, a sulfonyl group, and an oxalamide linkage, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Hydrophobic Interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins, which may enhance binding affinity to target receptors or enzymes.
  • Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with amino acid residues, potentially modulating enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of the compound. It demonstrated moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes involved in various physiological processes. Notably:

  • Acetylcholinesterase (AChE) : It exhibited significant inhibitory activity, which is relevant for conditions like Alzheimer's disease.
  • Urease : Strong inhibition was observed, indicating potential applications in treating urease-related disorders.

Neuroprotective Effects

In vitro studies have suggested that this compound may offer neuroprotective benefits. This is hypothesized to be due to its ability to modulate oxidative stress and inflammation in neuronal cells. Key findings include:

  • Reduced lipid peroxidation levels in neuronal cultures treated with the compound.
  • Enhanced expression of neuroprotective proteins such as heme oxygenase-1.

Case Studies and Research Applications

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neurological Disorders : Preliminary research indicates that it may be beneficial in models of neurodegenerative diseases due to its AChE inhibition and antioxidant properties.
  • Cancer Research : The compound's ability to induce apoptosis in cancer cell lines has been investigated, showing promise as a chemotherapeutic agent.
  • Inflammatory Conditions : Its anti-inflammatory properties are under exploration for treating conditions like arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of substituents and their pharmacological implications is summarized below:

Compound Name/ID Key Structural Features Biological Activity/Application Metabolic/Regulatory Data
Target Compound 4-Fluorophenylsulfonyl-piperidine, 4-methoxybenzyl Hypothesized: Antiviral, enzyme modulation No direct data; inferred from analogs
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Umami flavor agonist (replaces MSG) NOEL: 100 mg/kg bw/day; approved by EFSA, FEMA
GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) 4-Fluorophenyl, isoindolin-2-yl Antimicrobial (in vitro) Synthesized via THF recrystallization
Compound 25 (Antiviral oxalamide) 4-Fluorophenyl, hydroxymethyl-thiazole-piperidine HIV entry inhibition (CD4-binding site) 50% yield, diastereomeric mixture (1:1)
Compounds 19–23 (e.g., N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide) Varied aryl substituents (Br, Cl, OEt, CN) Stearoyl-CoA desaturase inhibitors Yields: 23–83%; ESI-MS confirmed

Key Observations :

  • 4-Methoxybenzyl Group : This substituent is shared with flavoring agents (S336) and antimicrobials (GMC-5) , indicating versatility in applications.
  • Piperidine Moieties : The piperidine ring in the target compound is structurally analogous to HIV entry inhibitors (Compound 25) and contrasts with the 4-piperidinyl group in fentanyl analogs (W-15/W-18) .

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